1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C6H13ClFN |
|---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
1-(3-fluoropropyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-2-6(8)3-4-6;/h1-5,8H2;1H |
InChI Key |
FOSQNJQNRPRFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCF)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes
A common approach to prepare cyclopropanamine derivatives involves cyclopropanation of alkenes bearing fluorinated aromatic or alkyl groups. This can be achieved by:
- Using dimethylsulfoxonium methylide or Simmons–Smith reagents to convert alkenes to cyclopropanes.
- Starting from fluoropropyl-substituted alkenes, cyclopropanation yields the cyclopropyl ring with the fluoropropyl substituent intact.
Introduction of the Amine Group
The amine functionality at the cyclopropane ring can be introduced by:
- Curtius rearrangement of cyclopropanecarboxylic acid derivatives, converting carboxylic acids to amines via azide intermediates.
- Reduction of nitro or azido precursors to the corresponding amines.
- Direct amination reactions using nucleophilic substitution on halogenated cyclopropane intermediates.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by:
- Treatment with hydrogen chloride (HCl) in methanol or aqueous media .
- This step precipitates the hydrochloride salt, which is isolated by filtration and drying.
Example Synthetic Route
An illustrative example based on related cyclopropanamine hydrochloride preparations (notably for 1-(3-fluorophenyl)cyclopropan-1-amine hydrochloride) is as follows:
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluoropropyl-substituted alkene + dimethylsulfoxonium methylide, NaI, NaOH in DMSO | Cyclopropyl ester intermediate | 70-80 | Cyclopropanation step |
| 2 | Hydrolysis with NaOH | Cyclopropanecarboxylic acid | 85-90 | Conversion to acid |
| 3 | Thionyl chloride (SOCl2) | Cyclopropanecarbonyl chloride | 80-85 | Activation for amination |
| 4 | Sodium azide, tert-butylammonium bromide | Cyclopropyl azide intermediate | 75-80 | Azide formation for Curtius rearrangement |
| 5 | Thermal rearrangement (Curtius rearrangement) | Cyclopropanamine | 70-75 | Formation of amine |
| 6 | HCl in methanol/water | 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride | 75-80 | Salt formation and isolation |
Analytical Data and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C9H15FN·HCl |
| Molecular Weight | Approx. 185 g/mol |
| Melting Point | ~200 °C (hydrochloride salt) |
| Purity | >98% (by HPLC) |
| Characterization Techniques | NMR, IR, Mass Spectrometry, X-Ray Diffraction |
The hydrochloride salt exhibits improved crystallinity and stability, facilitating handling and storage.
Process Optimization and Industrial Considerations
- Environmental and safety improvements include avoiding explosive azide intermediates by alternative amination methods.
- Use of chiral catalysts (e.g., oxazaborolidines) can enhance stereoselectivity if enantiopure products are required.
- Avoidance of hazardous reagents like diphenylphosphoryl azide or palladium catalysts reduces cost and environmental impact.
- The process is scalable for industrial production, with yields typically above 70% per step.
Literature and Patent Sources
Key insights were drawn from:
- Patent literature describing cyclopropanamine derivatives synthesis, emphasizing environmentally friendly and economical processes for cyclopropylamine hydrochlorides with fluorinated substituents (e.g., EP2644590A1).
- PubChem and chemical databases providing structural and physical data for related fluorophenyl cyclopropanamine hydrochlorides.
- Synthetic examples from chemical synthesis repositories detailing hydrochloride salt formation and purification.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the fluoropropyl group.
Scientific Research Applications
1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride and analogous compounds:
Key Observations :
- Fluorinated Alkyl vs. However, aryl groups enable π-π interactions with aromatic residues in biological targets, which may enhance binding affinity .
- In contrast, methoxymethyl substituents (e.g., 1-(methoxymethyl)cyclopropan-1-amine HCl) introduce hydrogen-bond acceptors, altering solubility and metabolic pathways .
- Steric Considerations : Bulky substituents like brominated pyrimidine (e.g., 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine HCl) increase steric hindrance, which may reduce off-target interactions but complicate synthesis .
Receptor Binding and Selectivity
- Serotonin Receptor Analogs : Compounds like N-substituted 2-phenylcyclopropylmethylamines () demonstrate functional selectivity for 5-HT2C receptors. The fluoropropyl chain in the target compound may similarly modulate selectivity but with distinct pharmacokinetics due to its alkyl chain .
- Dual-Acting Modulators : highlights cyclopropane amines as dual-acting FFAR1/FFAR4 modulators. Substituent length and polarity (e.g., fluoropropyl vs. chlorophenylmethyl) could fine-tune allosteric modulation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride to improve yield and purity?
- Methodology : The synthesis typically involves cyclopropanation via Grignard reagents (e.g., 3-fluoropropylmagnesium bromide reacting with cyclopropanecarboxaldehyde), followed by reduction to the amine and subsequent HCl salt formation . Key optimizations include:
- Catalyst selection : Rhodium or copper catalysts enhance cyclopropane ring formation .
- Reaction conditions : Continuous flow reactors and automated systems improve scalability and reproducibility in industrial settings .
- Purification : Crystallization or chromatography ensures high purity (>98%) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Confirms cyclopropane ring geometry and fluoropropyl substitution patterns (e.g., H NMR: δ 1.2–1.5 ppm for cyclopropane protons; F NMR: δ -110 ppm for fluorine) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 201.67 for [M+H]) .
- X-ray crystallography : Resolves 3D conformation, particularly strain in the cyclopropane ring and fluorine positioning .
Q. How does the fluoropropyl substituent influence the compound's physicochemical properties?
- Methodology : The fluorine atom increases lipophilicity (logP ~2.5), enhancing membrane permeability. This is quantified via HPLC retention time comparisons with non-fluorinated analogs . The cyclopropane ring introduces steric strain, which can be assessed using computational models (e.g., DFT calculations for bond angles) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported cytotoxicity data across cancer cell lines?
- Methodology : Discrepancies (e.g., IC variations in FaDu vs. other cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). To address this:
- Standardize protocols : Use identical cell passage numbers and ATP-based viability assays .
- Control for metabolism : Test metabolites (e.g., via LC-MS) to rule out off-target effects .
- Cross-validate : Compare results with structurally similar compounds (e.g., 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride) to identify substituent-specific trends .
Q. How can researchers elucidate the compound's mechanism of action in receptor binding studies?
- Methodology :
- Radioligand displacement assays : Use H-labeled ligands for serotonin or dopamine receptors to measure binding affinity (K) .
- Molecular docking : Simulate interactions with receptor active sites (e.g., 5-HT receptors) using software like AutoDock Vina .
- Functional assays : Measure cAMP or Ca flux in transfected HEK293 cells to confirm agonism/antagonism .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be mitigated?
- Methodology :
- Solubility : The hydrochloride salt improves aqueous solubility (~10 mM in PBS), but co-solvents like PEG-400 may be required for in vivo dosing .
- Metabolic stability : Assess hepatic microsomal clearance (e.g., human vs. rodent CYP450 isoforms) to guide structural modifications (e.g., deuterating the cyclopropane ring) .
- BBB penetration : Use MDCK-MDR1 assays to predict blood-brain barrier permeability, critical for CNS-targeted applications .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC <5 µM) while others show minimal activity (IC >50 µM)?
- Hypothesis : Variations may stem from cell line specificity (e.g., FaDu vs. HeLa) or experimental design (e.g., endpoint vs. real-time assays).
- Resolution :
- Dose-response curves : Use 10-point dilutions (0.1–100 µM) to capture full activity profiles .
- Synergy testing : Combine with standard chemotherapeutics (e.g., cisplatin) to identify combinatorial effects .
- Transcriptomics : Profile responsive vs. non-responsive cell lines via RNA-seq to pinpoint resistance markers (e.g., ABC transporters) .
Methodological Resources
- Synthesis Protocols : Refer to continuous flow reactor setups in and ECHA guidelines for industrial-scale production .
- Analytical Standards : Use PubChem CID 53484717 for NMR and MS spectral data .
- Safety : Follow GLPBIO’s handling guidelines (H315-H319-H335 hazard codes) and EPA DSSTox recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
